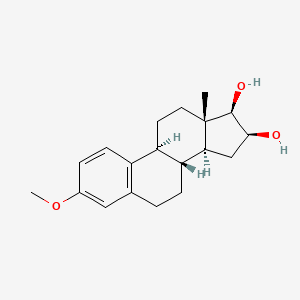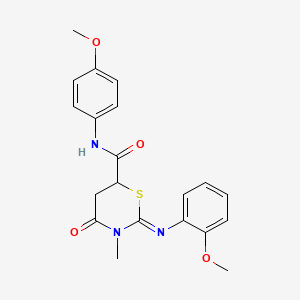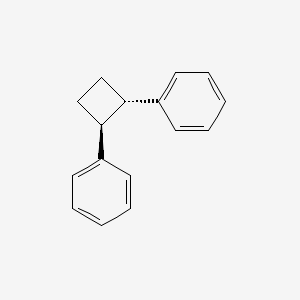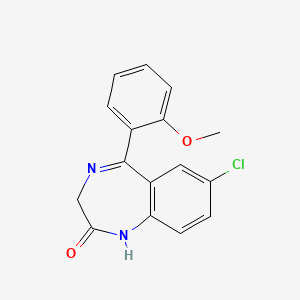
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is a synthetic peptide derivative that incorporates the benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The benzyloxycarbonyl group is particularly useful for protecting amine groups during the synthesis of peptides and other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected L-phenylalanine is then coupled with glycylglycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.
化学反应分析
Types of Reactions
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to benzyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: L-phenylalanine, glycylglycine, and benzyloxycarbonyl derivatives.
Oxidation: Phenylalanine derivatives such as phenylpyruvic acid.
Reduction: Benzyl alcohol and deprotected peptides.
科学研究应用
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of synthetic peptides for pharmaceuticals and biotechnology applications.
作用机制
The mechanism of action of ((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine involves its role as a protected peptide intermediate. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds with other amino acids. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
相似化合物的比较
((Benzyloxy)carbonyl)-L-phenylalanylglycylglycine is unique due to its incorporation of the benzyloxycarbonyl protecting group. Similar compounds include:
((Benzyloxy)carbonyl)-L-phenylalanine: Used for protecting the amino group of L-phenylalanine.
((Benzyloxy)carbonyl)-L-glycine: Used for protecting the amino group of glycine.
((Benzyloxy)carbonyl)-L-alanylglycine: Used for protecting the amino group of alanylglycine.
These compounds share the common feature of the benzyloxycarbonyl group, which provides stability and ease of removal, making them valuable in peptide synthesis.
属性
分子式 |
C21H23N3O6 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
2-[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H23N3O6/c25-18(22-13-19(26)27)12-23-20(28)17(11-15-7-3-1-4-8-15)24-21(29)30-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,25)(H,23,28)(H,24,29)(H,26,27)/t17-/m0/s1 |
InChI 键 |
BKVFAOYJBLSVSK-KRWDZBQOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


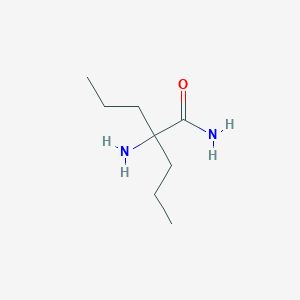

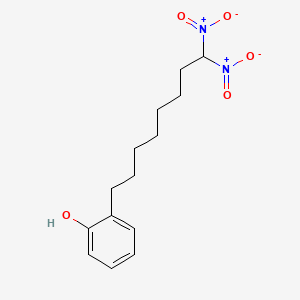

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
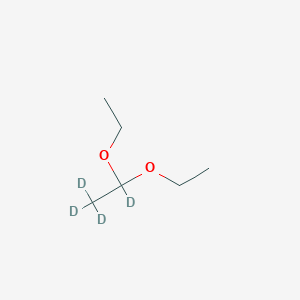
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
